Caulophylline B
Overview
Description
Caulophylline B is a fluorenone alkaloid isolated from the roots of the plant Caulophyllum robustum Maxim. This compound is known for its low scavenging effect against DPPH radicals . It has a molecular formula of C19H21NO5 and a molecular weight of 343.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Caulophylline B involves the extraction of the compound from the roots of Caulophyllum robustum Maxim. The extraction process typically includes the use of organic solvents to isolate the alkaloid from the plant material .
Industrial Production Methods: The extracted compound is then purified using chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Caulophylline B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol derivatives .
Scientific Research Applications
Caulophylline B has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Caulophylline B involves its interaction with various molecular targets and pathways. It is known to exert its effects by modulating oxidative stress and inflammatory responses. The exact molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
- Caulophine (CAS#1159989-19-1)
- Atherosperminine (CAS#5531-98-6)
- Crassifoline methine (CAS#133084-00-1)
- Lavendustin A (CAS#125697-92-9)
- Lavendustin B (CAS#125697-91-8)
- Tribenzylamine (CAS#620-40-6)
- Trichosanatine (CAS#169626-16-8)
- 9-Phenylcarbazole (CAS#1150-62-5)
- 3-Bromo-N-phenylcarbazole (CAS#1153-85-1)
Uniqueness: Caulophylline B is unique due to its specific fluorenone structure and its low scavenging effect against DPPH radicals. This distinguishes it from other similar compounds, which may have different bioactivities and physicochemical properties .
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4,5-dihydroxy-3,6-dimethoxyfluoren-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-20(2)8-7-10-9-13(25-4)19(23)16-14(10)17(21)11-5-6-12(24-3)18(22)15(11)16/h5-6,9,22-23H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQHNUUPLJAHRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC(=C(C2=C1C(=O)C3=C2C(=C(C=C3)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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